3-Methyl-2-butenal

Vue d'ensemble

Description

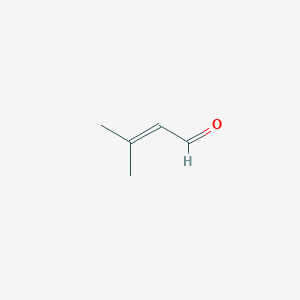

3-Methyl-2-butenal (CAS 107-86-8), also known as methyl crotonaldehyde, is an α,β-unsaturated aldehyde with the molecular formula C₅H₈O. It is characterized by a conjugated double bond system (C=C-CHO), which confers high reactivity in chemical and biological systems. This compound is a volatile organic compound (VOC) widely detected in natural and industrial contexts, including tea leaves, plant extracts, and atmospheric reactions . Its role in biosynthesis, such as in the production of kainic acid via reductive amination of L-glutamate, highlights its importance in pharmacological research .

Méthodes De Préparation

Isomerization of 3-Methyl-3-Buten-1-Al

Catalytic Systems and Reaction Mechanisms

The isomerization of 3-methyl-3-buten-1-al to 3-methyl-2-butenal is catalyzed by strong acids (pKa: −7 to +2.16) or basic compounds such as tertiary amines, alkali metal salts, or phosphines . Acidic catalysts like phosphoric acid protonate the carbonyl oxygen, facilitating hydride shifts, while basic catalysts deprotonate the α-hydrogen, enabling conjugate addition pathways .

Optimized Reaction Conditions

Key parameters include:

-

Residence time : 1–5 minutes (continuous) or 10–300 minutes (batch)

-

Solvents : Water (0–50 wt%) or organic solvents (e.g., 3-methylbutan-1-al) .

A continuous process at 220°C and 12 bar with tri-n-butylamine achieves 99% yield (970 parts/hour) and 98% conversion . Batch reactions at 75°C for 30 minutes yield 93 parts (99% theoretical) .

Oxidative Dehydrogenation of 3-Methyl-3-Buten-1-Ol

Catalyst Design and Performance

The Chinese patent CN114380677A discloses a Ag-Cu-Cs-Mg/α-Al₂O₃ catalyst for gas-phase oxidative dehydrogenation . The catalyst’s preparation involves:

-

Impregnating α-Al₂O₃ with AgNO₃, Cu(NO₃)₂, CsNO₃, and Mg(NO₃)₂.

Reaction Setup and Outcomes

-

Feedstock : 3-methyl-3-butenol gasified and mixed with air/water vapor (oxygen-alcohol ratio: 0.5; water-alcohol ratio: 1.2) .

The fixed-bed reactor (1 cm diameter, 2 mL catalyst) operates at 0.12 mol/hour feed rate, demonstrating high thermal stability and minimal carbon deposition .

Acetal Formation and Hydrolysis

Acetal Protection Strategy

This compound’s instability necessitates acetal formation for storage. EP1003702A1 and DE19733258A1 describe reacting this compound with triethyl orthoformate in ethanol using H₃PO₄ or H₂SO₄ .

Hydrolysis to Recover this compound

Acetals are hydrolyzed under acidic conditions:

Comparative Analysis of Preparation Methods

Industrial Applications and Scalability Considerations

Pharmaceutical and Agrochemical Synthesis

This compound is a precursor to vitamins A/E , chrysanthemic acid (insecticides), and β-ionone (fragrances) . Its α,β-unsaturation enables Diels-Alder reactions for cycloaddition products .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-2-butenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Addition Reactions: It participates in addition reactions with nucleophiles due to its electrophilic carbonyl carbon and β-carbon atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Addition Reactions: L-proline in acetonitrile for cycloaddition reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Addition Reactions: Diene adducts, pyranonaphthoquinones, and nitropentanal pyrrole.

Applications De Recherche Scientifique

Food Industry Applications

Flavoring Agent

3-Methyl-2-butenal is primarily utilized as a flavoring agent in the food industry. It is known for its fruity aroma and is commonly found in various products such as:

- Baked Goods : Used in concentrations ranging from 0.5 to 7.25 ppm.

- Non-Alcoholic Beverages : Incorporated to enhance flavor profiles.

- Chewing Gums : Added in amounts up to 50 ppm.

- Confectionery Products : Including hard and soft candies, fruit ice, and gelatins (≤ 12.5 ppm) .

The compound contributes significantly to the sensory attributes of these products, making it a valuable ingredient for food manufacturers.

Organic Synthesis

Intermediate in Chemical Reactions

In organic chemistry, this compound serves as an important intermediate in various synthetic pathways. Its applications include:

- Mannich Reaction : Utilized in the total synthesis of alkaloids, where it acts as a reactant to form more complex molecular structures .

- Diels-Alder Reactions : Employed as a dienophile in cycloaddition reactions, facilitating the construction of six-membered rings which are crucial in many natural product syntheses .

These reactions highlight the compound's versatility and importance in developing new pharmaceuticals and agrochemicals.

Environmental Impact and Biodegradability

Biodegradability Studies

Research indicates that this compound is readily biodegradable, with studies showing 80-90% degradation within 28 days under OECD criteria . This characteristic is crucial for assessing its environmental impact:

- Aquatic Toxicity : The acute toxicity to aquatic organisms has been evaluated, with an LC50 value for fish (Leuciscus idus) determined at 17.6 mg/l .

- Environmental Distribution : Modeling suggests that approximately 83% of the compound distributes into water, while only 17% enters the air . This distribution pattern informs environmental safety assessments.

Case Study 1: Flavor Profile Analysis

A study conducted on various flavor compounds identified this compound as having a significant aroma impact when combined with other compounds like guaiacol. Mass spectrometry was employed to analyze these interactions, demonstrating its role in enhancing flavor complexity in food products .

Case Study 2: Synthesis of Alkaloids

In synthetic organic chemistry, researchers have successfully used this compound in the Mannich reaction to create alkaloid derivatives. The reaction conditions were optimized to yield high purity products, showcasing the compound's utility as a building block in complex organic synthesis .

Mécanisme D'action

The mechanism of action of 3-methyl-2-butenal involves its electrophilic carbonyl carbon and β-carbon atoms, which make it highly reactive in addition and cycloaddition reactions. The compound’s conjugated double bond and carbonyl group facilitate these reactions by stabilizing the transition states and intermediates .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Trans-2-Methyl-2-butenal

- Structural Differences : While both isomers share the molecular formula C₅H₈O, trans-2-methyl-2-butenal (T2M2B) has a methyl group at the C2 position and a conjugated double bond between C2 and C3, whereas 3-methyl-2-butenal has the methyl group at C3.

- Reactivity :

- With Chlorine (Cl) : Both compounds exhibit similar rate coefficients (~2.3 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) in gas-phase reactions with Cl atoms, indicating that the position of the methyl group minimally affects reactivity in this context .

- With OH Radicals : this compound reacts faster with OH radicals (rate coefficient: 1.1 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K) compared to T2M2B, suggesting steric or electronic influences from the methyl position .

- Analytical Differentiation : These isomers are distinguishable via retention times and fragmentation patterns in GC-MS, with this compound eluting earlier than T2M2B .

3-Methylbutanal (Isovaleraldehyde)

- Structural Contrast : 3-Methylbutanal (C₅H₁₀O) is a saturated aldehyde lacking the α,β-unsaturation present in this compound.

- Reactivity and Applications: 3-Methylbutanal is less reactive in atmospheric oxidation due to the absence of conjugated double bonds. Its primary role is in flavor chemistry, contributing to malty and fruity notes in foods and beverages. In contrast, this compound’s conjugated system enables participation in Michael addition reactions and biosynthesis pathways, such as kainic acid synthesis .

Hexanal

- Structural and Functional Differences: Hexanal (C₆H₁₂O) is a longer-chain saturated aldehyde. Both compounds are key VOCs in tea and plant matrices, but hexanal contributes grassy notes, whereas this compound is associated with fruity and floral aromas .

- Quantitative Occurrence : In white tea, this compound dimer concentrations exceed those of hexanal, highlighting its dominance in certain processing conditions .

Comparative Data Tables

Table 1: Key Chemical and Reactivity Properties

Table 2: Occurrence in Natural Matrices

Key Research Findings

- Biosynthetic Superiority : The enzymatic reductive amination of this compound with L-glutamate achieves a 32% yield of kainic acid, outperforming purely chemical methods .

- Dimer vs. Monomer Dynamics: In tea processing, this compound dimers dominate in white tea, while monomers prevail in green and black teas, correlating with fermentation intensity .

- Ecological Role : this compound is a sex-specific volatile in giant salamander tails, with higher concentrations in females, suggesting a role in pheromonal communication .

Activité Biologique

3-Methyl-2-butenal (CAS Number: 107-86-8) is an unsaturated aldehyde that has garnered attention in various biological studies due to its potential effects on human health and its role in environmental chemistry. This article explores the biological activity of this compound, including its toxicity, metabolic pathways, and implications for health and disease.

This compound is characterized by its structure as an alpha, beta-unsaturated carbonyl compound. It is formed endogenously during lipid peroxidation and oxidative stress, making it a significant metabolite in biological systems. Its chemical formula is , and it exhibits a sweet, almond-like odor.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various studies:

- Oral Toxicity : The LD50 (lethal dose for 50% of the population) for rats is approximately 690 mg/kg body weight, indicating moderate toxicity. Symptoms include labored breathing and tremors .

- Inhalation Toxicity : The LC50 (lethal concentration for 50% of the population) for inhalation exposure in rats is around 3,700 mg/m³ over a four-hour period. Observed symptoms include lacrimation and respiratory distress .

- Dermal Toxicity : The LD50 for dermal exposure in rabbits is reported at 3,400 mg/kg, with skin irritation noted .

Sensitization Potential

In a guinea pig maximization test, this compound demonstrated potential as a skin sensitizer. This finding raises concerns regarding its use in consumer products and occupational settings .

Genotoxicity Studies

Genotoxicity assessments have produced mixed results:

- The Ames test indicated no mutagenic effects; however, positive results were observed in a Liquid Suspension Assay using strain TA100 with metabolic activation .

- In vivo tests such as the mouse micronucleus test showed no clastogenic effects or impairment of chromosome distribution during mitosis .

Metabolic Pathways

This compound can undergo various metabolic reactions:

- It is known to be a poor inactivator of protein tyrosine phosphatases (PTPs), which are critical for cellular signaling pathways . Disruption of PTP activity can lead to significant biological consequences, including tumorigenesis.

- The compound participates in oxidative stress pathways and can contribute to DNA damage through the formation of reactive oxygen species (ROS) during lipid peroxidation processes .

Environmental Impact

The environmental behavior of this compound includes its reactivity with hydroxyl radicals (OH), leading to various degradation products such as glyoxal and acetone. The rate constant for this reaction has been measured at at room temperature . This reaction is significant in atmospheric chemistry as it influences air quality and the formation of secondary pollutants.

Study on Occupational Exposure

A study conducted at BASF AG highlighted limited occupational exposure measurements over five years, emphasizing the effectiveness of industrial hygiene controls in minimizing risks associated with this compound . However, potential exposure routes include skin contact and inhalation during manufacturing processes.

Research on Carcinogenic Potential

Research indicates that this compound may play a role in human carcinogenesis due to its ability to induce DNA damage. Endogenously formed acroleins are known to be a constant source of mutations that could lead to tumor development .

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| Chemical Structure | Alpha, beta-unsaturated aldehyde |

| LD50 (oral) | 690 mg/kg (rat) |

| LC50 (inhalation) | 3,700 mg/m³ (rat) |

| LD50 (dermal) | 3,400 mg/kg (rabbit) |

| Skin Sensitization | Positive in guinea pig maximization test |

| Genotoxicity | Mixed results; no mutagenic effect in Ames test |

| Metabolic Role | Poor inactivator of PTPs |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methyl-2-butenal in laboratory settings?

- Methodological Answer : Synthesis of this compound can be achieved via gas-phase reactions with atmospheric radicals (e.g., NO₃ and Cl). Experimental setups often involve smog chambers or proton-transfer-reaction mass spectrometry (PTR-MS) to monitor reaction kinetics. Theoretical approaches, such as computational modeling of radical interactions, complement experimental data to elucidate mechanisms .

Q. What analytical techniques are optimal for detecting this compound in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) fibers is preferred. The choice of SPME fiber (e.g., pink vs. orange) significantly impacts sensitivity, with the pink fiber yielding larger GC peaks for trace detection. Temperature programming (e.g., 2.5–3.5 min retention window) enhances resolution .

Q. How does the solubility profile of this compound influence its extraction and purification?

- Methodological Answer : this compound is slightly soluble in water (11 g/100 mL at 20°C) but miscible in ethanol and fats. Solvent selection (e.g., ethanol for extraction or hydrophobic solvents for partitioning) should align with experimental goals. Purification via fractional distillation is recommended due to its volatility (bp 134–136°C) .

Q. What are the storage and handling protocols to ensure this compound stability?

- Methodological Answer : Store at -20°C in airtight containers to prevent degradation. Avoid exposure to air during transport. Aliquotting into smaller volumes minimizes repeated freeze-thaw cycles, preserving integrity for long-term studies .

Q. How can researchers validate the purity of this compound?

- Methodological Answer : Combine spectroscopic (e.g., refractive index) and chromatographic (GC-MS) methods. Cross-reference with certified standards and batch-specific Certificates of Analysis (CoA) to confirm purity ≥96% .

Advanced Research Questions

Q. How can contradictions in ecological data on this compound’s bioactivity be resolved?

- Methodological Answer : In field studies, this compound alone showed no significant attraction for beetles compared to controls. When analyzing such contradictions, apply statistical transformations (e.g., arcsine square root for proportional data) and ensure replicates (≥5 traps/treatment) to account for variability. Negative results may indicate context-dependent bioactivity or synergistic effects requiring combinatorial assays .

Q. What kinetic considerations are critical for studying this compound’s atmospheric reactions?

- Methodological Answer : Reaction kinetics with radicals (NO₃, Cl) depend on temperature, pressure, and radical concentration. Use time-resolved mass spectrometry in smog chambers to track intermediate species. Theoretical models (e.g., density functional theory) predict activation barriers, validating experimental rate constants .

Q. How do SPME fiber choices impact this compound detection in trace concentrations?

- Methodological Answer : Pink SPME fibers outperform orange fibers in adsorbing low-abundance aldehydes. Optimize GC parameters (e.g., column polarity, temperature ramping) to resolve co-eluting compounds. Pre-concentration techniques (e.g., cryogenic trapping) enhance sensitivity for sub-ppm detection .

Q. What experimental designs address this compound’s reactivity with biological macromolecules?

- Methodological Answer : As an α,β-unsaturated aldehyde, it undergoes Michael addition with proteins/DNA. Use NMR or fluorescence quenching assays to monitor adduct formation. Control for pH and redox conditions to mimic physiological environments .

Q. How can natural occurrence in Psidium salutare guide phytochemical methodologies?

- Methodological Answer : Extract this compound from plant matrices via steam distillation or headspace-SPME. Compare GC-MS profiles with synthetic standards to confirm identity. Quantify using internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. Data Analysis & Interpretation

Q. What statistical methods are appropriate for ecological trapping studies involving this compound?

- Methodological Answer : For proportional data (e.g., beetle catch rates), apply arcsine square root transformations to stabilize variance. Use generalized linear models (GLMs) with treatment and replicate as fixed/random effects. Post-hoc tests (e.g., Tukey’s HSD) identify significant differences between compound combinations .

Q. How do theoretical and experimental approaches complement reaction mechanism studies?

- Methodological Answer : Computational tools (e.g., Gaussian software) model transition states and energetics, guiding experimental design. Validate predictions via isotopic labeling (e.g., ¹³C) in PTR-MS to track reaction pathways .

Q. What are the challenges in synthesizing derivatives for structure-activity studies?

- Methodological Answer : Functionalizing the α,β-unsaturated system requires controlled conditions to avoid polymerization. Use inert atmospheres (N₂/Ar) and catalysts (e.g., Grignard reagents) for regioselective additions. Characterize derivatives via NMR and HRMS .

Q. Safety & Compliance

Q. What safety protocols mitigate risks during this compound handling?

- Methodological Answer : Use fume hoods for volatile handling. Personal protective equipment (gloves, goggles) is mandatory. Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralize with sodium bisulfite). Monitor airborne concentrations with real-time sensors .

Q. How do regulatory guidelines impact this compound use in international collaborations?

Propriétés

IUPAC Name |

3-methylbut-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPQTYODOKLVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029606, DTXSID30756462 | |

| Record name | 3-Methylbut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbuta-1,2-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30756462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid with a pungent odor; [ICSC] Colorless liquid; [Alfa Aesar MSDS], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; almond, mild-buttery aroma | |

| Record name | 3-Methyl-2-butenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methyl-2-butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

134 °C, 136 °C | |

| Record name | 3-Methyl-2-butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

37 °C | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

slightly, Solubility in water, g/100ml at 20 °C: 11 (good), Slightly soluble in water; soluble in fats, soluble (in ethanol) | |

| Record name | 3-Methyl-2-butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.870-0.875 | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl-2-butenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 2.9 | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.6 [mmHg], Vapor pressure, kPa at 20 °C: 0.75 | |

| Record name | 3-Methyl-2-butenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

107-86-8, 90467-71-3 | |

| Record name | 3-Methyl-2-butenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senecialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-butenal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenal, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbuta-1,2-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30756462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-butenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENECIALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZ2B60W76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-butenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-20 °C | |

| Record name | 3-METHYL-2-BUTENAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1294 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.